molecular formula C11H14O3 B14427482 2-Methoxy-1-(4-methoxyphenyl)propan-1-one CAS No. 82461-55-0

2-Methoxy-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B14427482
CAS No.: 82461-55-0
M. Wt: 194.23 g/mol
InChI Key: HTVKIWFEMLOHLD-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-methoxyphenyl)propan-1-one, also known as 1-(4-methoxyphenyl)-2-propanone, is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a propanone backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-methoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5OCH3+CH3CH2COClAlCl3C6H4(OCH3)COCH2CH3+HCl\text{C}_6\text{H}_5\text{OCH}_3 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{OCH}_3)\text{COCH}_2\text{CH}_3 + \text{HCl} C6​H5​OCH3​+CH3​CH2​COClAlCl3​​C6​H4​(OCH3​)COCH2​CH3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 2-methoxy-1-(4-methoxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-1-(4-methoxyphenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and fine chemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic processes. The presence of the methoxy group can affect the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-propanone: A closely related compound with similar structural features.

    4-Methoxyphenylacetone: Another analog with a different substitution pattern on the phenyl ring.

    Anisyl methyl ketone: Shares the methoxyphenyl moiety but differs in the carbonyl group position.

Uniqueness

2-Methoxy-1-(4-methoxyphenyl)propan-1-one is unique due to its specific substitution pattern and the presence of both methoxy and propanone groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

82461-55-0

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-methoxy-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C11H14O3/c1-8(13-2)11(12)9-4-6-10(14-3)7-5-9/h4-8H,1-3H3

InChI Key

HTVKIWFEMLOHLD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)OC

Origin of Product

United States

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